Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone
Description
Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone is a heterocyclic compound featuring a fused oxazole-pyridine core linked to a phenyl ketone group. Derivatives of this structure have been explored for applications in treating human African trypanosomiasis (HAT) and as kinase inhibitors . The compound’s reactivity and structural versatility allow for diverse substitutions, enabling fine-tuning of physicochemical and pharmacological properties.
Key structural attributes:
- Core: Oxazolo[4,5-b]pyridine (fused bicyclic system).
- Substituent: Phenylmethanone group at position 2.
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-11(9-5-2-1-3-6-9)13-15-12-10(17-13)7-4-8-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOYLQNMHWWUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an oxidizing agent. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like copper(II) acetate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced methanone derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
| Compound Name | Molecular Formula | Key Substituents/Modifications | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone | C17H16N4O2 | Phenylmethanone at position 2 | Target for kinase inhibition studies | |
| 1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one | C18H16N2O2 | Butanone chain with phenyl group | Synthesized (42% yield); LC/MS purity 94% | |
| 4-(Oxazolo[4,5-b]pyridin-2-yl)piperazin-1-ylmethanone | C17H16N4O2 | Piperazine ring insertion | Available for screening (2 mg) | |
| 6-Bromo-3-(2-(4-phenylpiperazinyl)ethyl)oxazolo[4,5-b]pyridin-2(3H)-one | C18H19BrN4O2 | Bromine at pyridine C6; piperazinyl ethyl chain | Explored as a CNS-active agent | |
| 3-[2-(4-Trifluoromethylphenyl)piperazinyl]ethyl-oxazolo[4,5-b]pyridin-2(3H)-one | C19H19F3N4O2 | Trifluoromethylphenyl on piperazine | Marketed for medicinal applications |
Key Comparative Findings
Substituent Effects on Bioactivity
- Phenyl vs. Alkyl Ketones: The phenylmethanone group in the parent compound enhances π-π stacking interactions with biological targets compared to alkyl ketones (e.g., 4-phenylbutan-1-one in compound 108). This is critical for binding to kinase domains .
- Piperazine Incorporation: Introducing a piperazine ring (as in [4-(oxazolo[...]piperazin-1-yl]methanone) improves solubility and pharmacokinetic profiles, making it favorable for CNS penetration .
Electronic and Steric Modifications
- Halogenation : Bromination at the pyridine C6 position (e.g., compound in ) increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes. This correlates with improved inhibitory potency in kinase assays.
- Trifluoromethyl Groups : The trifluoromethyl substitution () introduces strong electron-withdrawing effects, stabilizing the oxazole ring and improving metabolic stability.
Pharmacophore and QSAR Insights
Quantitative structure-activity relationship (QSAR) studies on 3-(oxazolo[4,5-b]pyridin-2-yl)anilides reveal:
- Critical Descriptors :
- Pharmacophore Model: A three-feature model (aromatic ring, H-bond acceptor, hydrophobic pocket) aligns with the activity of phenylmethanone derivatives against HAT .
Biological Activity
Oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
1. Overview of Biological Activity
This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties. The compound's structure allows it to interact with specific molecular targets, leading to various pharmacological effects.
The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thus interfering with metabolic pathways critical for disease progression.
2.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been noted for its potential in treating various types of cancer, including:
- Hepatocellular carcinoma
- Colon cancer
- Ovarian cancer
The compound's efficacy in these areas is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth .
2.2 Neuroprotective Effects
The compound is also being explored for its neuroprotective effects. It has shown potential in treating neurodegenerative diseases such as:
- Alzheimer's disease
- Parkinson's disease
- Multiple sclerosis
Studies suggest that it may inhibit monoacylglycerol lipase (MAGL), which plays a role in neuroinflammation and pain management .
3.1 Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that the compound can significantly reduce the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis .
- Neuroinflammation : Research indicated that the compound could reduce markers of neuroinflammation in animal models, supporting its use in treating neurodegenerative conditions .
4.1 Biological Activity Summary
5. Conclusion
This compound emerges as a versatile compound with significant biological activities, particularly in antimicrobial and anticancer domains. Its ability to interact with critical biological targets positions it as a promising candidate in drug development for various therapeutic applications.
Q & A
Basic: What synthetic methodologies are recommended for the efficient preparation of oxazolo[4,5-b]pyridin-2-yl(phenyl)methanone?
Methodological Answer:
A one-pot acid-catalyzed benzoylation route is widely used. This involves reacting benzoic acid derivatives with 2-amino-3-hydroxypridine in the presence of HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 2:1). Post-reaction, the catalyst is recovered using chloroform, and the product is recrystallized from acetonitrile .
Key Parameters Table:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | HClO₄/SiO₂ (5 mol%) |
| Solvent | Methanol |
| Temperature | Room temperature (25°C) |
| Purification | Recrystallization (acetonitrile) |
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293.0821) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and oxazole ring vibrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
